

# An In-depth Technical Guide to the Chemical Structure and Properties of Carvone

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## Compound of Interest

Compound Name: *Caron*

Cat. No.: *B12837106*

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An important note on nomenclature: The user's request specified "**carone**." However, based on the context of chemical literature and common organic compounds, it is highly probable that the intended compound of interest is carvone. This guide will focus on carvone, a widely studied and commercially significant monoterpenoid. A brief clarification on the distinct, less common compound named "**carone**" is provided at the end of this document.

## Introduction to Carvone

Carvone is a naturally occurring monoterpenoid found in the essential oils of many plants. It is a member of the terpenoid family of chemicals, characterized by a structure derived from isoprene units. Carvone is most abundant in the oils from the seeds of caraway (*Carum carvi*), spearmint (*Mentha spicata*), and dill (*Anethum graveolens*). It exists as two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. These enantiomers have nearly identical physical properties but exhibit distinct biological activities, most notably their different aromas.

## Chemical Structure of Carvone

The chemical formula for carvone is  $C_{10}H_{14}O$ . Its IUPAC name is 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one. The structure consists of a cyclohexenone ring substituted with a methyl group and an isopropenyl group. The stereocenter at the C5 position gives rise to two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone.

- (R)-(-)-Carvone: Also known as L-carvone, it is the primary component of spearmint oil and is responsible for its characteristic minty aroma.[1]
- (S)-(+)-Carvone: Also known as D-carvone, it is abundant in caraway and dill seed oils and has a spicy, rye-like scent.[1]

The distinct odors of the two enantiomers are a classic example of chirality influencing biological perception, as the olfactory receptors in the nose can differentiate between the two mirror-image molecules.

## Structural Details

The molecular geometry of carvone features a planar triangular structure around the carbonyl group (C=O) and other  $sp^2$  hybridized carbons, with a bond angle of approximately  $118.8^\circ$ .[2]

Table 1: General Bond Lengths and Angles in Carvone[2]

Bond Type	Approximate Bond Length (nm)	Approximate Bond Angle
C=O	0.123	$\sim 118.8^\circ$ (around $sp^2$ carbons)
C-C	0.153	
C-H	0.109	

## Physicochemical and Spectroscopic Properties

The two enantiomers of carvone share most physical properties, with the notable exception of their optical rotation.

Table 2: Physicochemical Properties of Carvone Enantiomers

Property	(R)-(-)-Carvone	(S)-(+)-Carvone
Molar Mass	150.22 g/mol	150.22 g/mol
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Odor	Spearmint	Caraway, spicy
Boiling Point	230-231 °C	230-231 °C
Density	~0.96 g/cm <sup>3</sup>	~0.96 g/cm <sup>3</sup>
Specific Rotation ([α]D)	-61° to -62.5°	+61° to +62.5°
Solubility	Insoluble in water, soluble in ethanol	Insoluble in water, soluble in ethanol

## Spectroscopic Data

The proton NMR spectra of the carvone enantiomers are identical. The chemical shifts provide information about the different hydrogen environments in the molecule.

Table 3: Approximate <sup>1</sup>H-NMR Chemical Shifts for Carvone (in CDCl<sub>3</sub>)

Proton	Chemical Shift (ppm)	Multiplicity
Vinyl H	6.7-6.8	m
Isopropenyl =CH <sub>2</sub>	4.7-4.8	m
CH <sub>2</sub> (ring)	2.2-2.7	m
CH (ring)	2.9-3.1	m
Methyl (ring)	1.7-1.8	s
Methyl (isopropenyl)	1.7-1.8	s

The carbon NMR spectra of the carvone enantiomers are also identical, showing ten distinct carbon signals.

Table 4: Approximate <sup>13</sup>C-NMR Chemical Shifts for Carvone (in CDCl<sub>3</sub>)

Carbon	Chemical Shift (ppm)
C=O	~200
C (isopropenyl, quat.)	~147
C (ring, quat.)	~145
C (ring, vinyl)	~135
=CH <sub>2</sub> (isopropenyl)	~110
CH (ring)	~45
CH <sub>2</sub> (ring, adjacent to C=O)	~43
CH <sub>2</sub> (ring)	~31
CH <sub>3</sub> (ring)	~20
CH <sub>3</sub> (isopropenyl)	~16

The IR spectrum of carvone shows characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands for Carvone

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
C=O (conjugated ketone)	~1675	Strong
C=C (alkene)	~1645	Medium
C-H (sp <sup>2</sup> )	~3080	Medium
C-H (sp <sup>3</sup> )	~2850-2980	Strong

## Biosynthesis of Carvone

The biosynthesis of both carvone enantiomers proceeds from geranyl pyrophosphate (GPP), a common precursor for monoterpenes. The pathway involves a series of enzymatic steps, with the stereochemistry of the initial cyclization determining the final enantiomer.[3][4][5]

The key enzymes in this pathway are:

- Limonene Synthase: Cyclizes GPP to either (+)-limonene or (-)-limonene.
- Limonene-6-hydroxylase (a cytochrome P450 enzyme): Hydroxylates limonene to form carveol.
- Carveol Dehydrogenase: Oxidizes carveol to carvone.

Below is a diagram illustrating the biosynthetic pathway of carvone.



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Caption: Biosynthetic pathway of carvone from geranyl pyrophosphate.

## Experimental Protocols

### Extraction of Carvone from Plant Material (General Protocol)

Carvone is typically extracted from spearmint leaves or caraway seeds via steam distillation.

Objective: To isolate the essential oil containing carvone from plant material.

Materials:

- Ground spearmint leaves or caraway seeds
- Distilled water
- Steam distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle
- Separatory funnel

- Organic solvent (e.g., dichloromethane or diethyl ether)
- Anhydrous sodium sulfate
- Rotary evaporator

**Procedure:**

- Place the ground plant material into the round-bottom flask and add distilled water until the material is fully submerged.
- Assemble the steam distillation apparatus.
- Heat the flask to generate steam, which will pass through the plant material, vaporizing the volatile essential oils.
- The steam and oil vapor will then pass through the condenser, where they will cool and liquefy.
- Collect the distillate, which will be a milky-white emulsion of oil and water, in the receiving flask.
- Transfer the distillate to a separatory funnel and extract the aqueous layer with an organic solvent multiple times.
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent using a rotary evaporator to yield the crude essential oil.
- The carvone can be further purified from the essential oil by fractional distillation or column chromatography.

## Clarification: Carvone vs. Carone

The compound "carone" is chemically distinct from carvone.

- **Carone:** IUPAC name is 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one. Its chemical formula is  $C_{10}H_{16}O$ . It is a bicyclic ketone.[6][7][8]
- Carvone: IUPAC name is 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one. Its chemical formula is  $C_{10}H_{14}O$ . It is a monocyclic monoterpenoid.

The two are structural isomers but have different chemical and physical properties. Given the widespread occurrence and commercial importance of carvone, it is the likely subject of interest for researchers in drug development and related fields.

## Conclusion

Carvone is a fascinating molecule whose stereochemistry dictates its biological properties, most notably its distinct aroma. Its well-characterized chemical structure, biosynthetic pathway, and established extraction protocols make it an important compound in the fields of flavor and fragrance chemistry, as well as a valuable chiral starting material in organic synthesis. This guide provides a comprehensive overview of the key technical aspects of carvone for researchers and scientists.

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